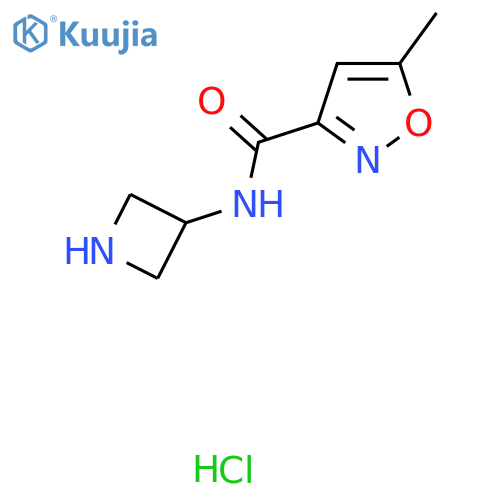

Cas no 2097969-43-0 (N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride)

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride

- N-(azetidin-3-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride

- N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride

-

- インチ: 1S/C8H11N3O2.ClH/c1-5-2-7(11-13-5)8(12)10-6-3-9-4-6;/h2,6,9H,3-4H2,1H3,(H,10,12);1H

- InChIKey: FGKYBDFUKREUNQ-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(C1C=C(C)ON=1)NC1CNC1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 206

- トポロジー分子極性表面積: 67.2

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N298186-1g |

n-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 1g |

$ 865.00 | 2022-06-03 | ||

| Life Chemicals | F2158-2137-2.5g |

N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 95%+ | 2.5g |

$1222.0 | 2023-09-06 | |

| Life Chemicals | F2158-2137-1g |

N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 95%+ | 1g |

$611.0 | 2023-09-06 | |

| Life Chemicals | F2158-2137-10g |

N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 95%+ | 10g |

$2566.0 | 2023-09-06 | |

| Life Chemicals | F2158-2137-0.25g |

N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 95%+ | 0.25g |

$551.0 | 2023-09-06 | |

| TRC | N298186-500mg |

n-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 500mg |

$ 570.00 | 2022-06-03 | ||

| Life Chemicals | F2158-2137-0.5g |

N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 95%+ | 0.5g |

$580.0 | 2023-09-06 | |

| TRC | N298186-100mg |

n-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 100mg |

$ 135.00 | 2022-06-03 | ||

| Life Chemicals | F2158-2137-5g |

N-(azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride |

2097969-43-0 | 95%+ | 5g |

$1833.0 | 2023-09-06 |

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride 関連文献

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochlorideに関する追加情報

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide Hydrochloride: A Comprehensive Overview

N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride, also known by its CAS number 2097969-43-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its biological activity.

The molecular structure of N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride comprises an isoxazole ring fused with a carboxamide group and an azetidine moiety. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound's stability and reactivity. The azetidine ring, a four-membered saturated cyclic amine, adds complexity to the molecule's stereochemistry and pharmacokinetic profile. The presence of the hydrochloride salt form suggests that this compound is likely used in its protonated form for stability or solubility purposes.

Recent studies have focused on the synthesis of this compound, employing various methodologies to optimize yield and purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. Researchers have also explored the use of catalytic systems to enhance the efficiency of key steps in the synthesis process.

In terms of biological activity, N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride has demonstrated potential as a modulator of certain G-protein coupled receptors (GPCRs). This makes it a promising candidate for therapeutic applications in areas such as central nervous system disorders and inflammatory diseases. Preclinical studies have highlighted its ability to selectively bind to specific receptor subtypes, suggesting a high degree of specificity that could minimize off-target effects.

Moreover, advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies provide insights into its binding affinity and interaction patterns with target proteins. Such computational approaches are invaluable for guiding further optimization efforts aimed at improving the compound's pharmacokinetic properties and therapeutic efficacy.

Another area of active research involves the investigation of this compound's metabolic pathways. Understanding how it is processed within the body is crucial for determining its suitability as a drug candidate. Studies have revealed that the compound undergoes hepatic metabolism via cytochrome P450 enzymes, with metabolites exhibiting varying levels of activity compared to the parent compound.

In conclusion, N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride represents a compelling example of how modern chemical synthesis and biological research can converge to develop novel therapeutic agents. With ongoing investigations into its structure-function relationships and pharmacological properties, this compound holds great promise for future applications in medicine.

2097969-43-0 (N-(Azetidin-3-yl)-5-methylisoxazole-3-carboxamide hydrochloride) 関連製品

- 2228813-79-2(tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)

- 1263365-72-5(2-(1,3-Dioxolan-2-yl)-1-(4-ethyl-phenyl)-ethanone)

- 1480-90-6(2-fluoro-1,7-dihydro-6H-Purin-6-one)

- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)

- 1420793-62-9(6-Fluoro-5-iodo-2,8-dimethylquinoline)

- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

- 2287342-32-7(4-bromo-1-(2-cyclopropylethyl)-6-fluoro-1H-1,2,3-benzotriazole)

- 1049748-69-7(2-Nitro-4-(trifluoromethyl)phenylhydrazine Hydrochloride)

- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)

- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)